molecular formula C11H24N2O2 B6236159 tert-butyl N-(3-amino-3-methylpentyl)carbamate CAS No. 2763754-68-1

tert-butyl N-(3-amino-3-methylpentyl)carbamate

Cat. No. B6236159
CAS RN: 2763754-68-1
M. Wt: 216.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(3-amino-3-methylpentyl)carbamate, also known as TBMPC, is an important organic compound used in a variety of scientific research applications. It is a type of tertiary amine, and is composed of a tertiary aliphatic amine, a methyl group, and a carbamate functional group. This compound has a variety of uses, such as in the synthesis of drugs and in the study of biochemical and physiological effects.

Scientific Research Applications

Tert-butyl N-(3-amino-3-methylpentyl)carbamate is used in a variety of scientific research applications, such as in the synthesis of drugs and in the study of biochemical and physiological effects. It is also used in chemical synthesis, as a catalyst for organic reactions, and as a reagent for the synthesis of peptides. In addition, it is used in the study of enzyme kinetics and in the study of the structure and function of proteins.

Mechanism of Action

Tert-butyl N-(3-amino-3-methylpentyl)carbamate acts as an inhibitor of enzymes, such as proteases, which are involved in the breakdown of proteins. It binds to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition of enzyme activity can be used to study the structure and function of proteins, as well as the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
tert-butyl N-(3-amino-3-methylpentyl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, which are involved in the breakdown of proteins. In addition, it has been shown to have anti-inflammatory and analgesic effects, as well as to modulate the activity of neurotransmitters.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(3-amino-3-methylpentyl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield of the desired product. In addition, it is relatively stable and has a relatively long shelf life. However, it is also important to note that tert-butyl N-(3-amino-3-methylpentyl)carbamate is toxic and should be handled with caution.

Future Directions

The future directions for the use of tert-butyl N-(3-amino-3-methylpentyl)carbamate include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis. In addition, further research into the mechanism of action of tert-butyl N-(3-amino-3-methylpentyl)carbamate and its potential as an inhibitor of enzymes could lead to new insights into the structure and function of proteins. Finally, further research into the synthesis of tert-butyl N-(3-amino-3-methylpentyl)carbamate and its potential as a reagent for the synthesis of peptides could lead to new methods of drug synthesis.

Synthesis Methods

Tert-butyl N-(3-amino-3-methylpentyl)carbamate can be synthesized in two steps. The first step involves the reaction of tert-butyl alcohol with 3-amino-3-methylpentanoyl chloride, forming the carbamate intermediate. This intermediate is then reacted with N-methylimidazole, forming the final product. This method is relatively simple and produces a high yield of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-amino-3-methylpentyl)carbamate involves the reaction of tert-butyl chloroformate with 3-amino-3-methylpentan-1-ol to form tert-butyl N-(3-hydroxy-3-methylpentyl)carbamate, which is then reacted with ammonia to form the final product.", "Starting Materials": ["tert-butyl chloroformate", "3-amino-3-methylpentan-1-ol", "ammonia"], "Reaction": ["Step 1: React tert-butyl chloroformate with 3-amino-3-methylpentan-1-ol in the presence of a base such as triethylamine to form tert-butyl N-(3-hydroxy-3-methylpentyl)carbamate.", "Step 2: React tert-butyl N-(3-hydroxy-3-methylpentyl)carbamate with ammonia in the presence of a catalyst such as palladium on carbon to form tert-butyl N-(3-amino-3-methylpentyl)carbamate."] }

CAS RN

2763754-68-1

Product Name

tert-butyl N-(3-amino-3-methylpentyl)carbamate

Molecular Formula

C11H24N2O2

Molecular Weight

216.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.